3-Ethyl-N-hydroxy-2-benzofurancarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide is a chemical compound with the molecular formula C11H12N2O2.
Vorbereitungsmethoden
One common synthetic route involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method is advantageous due to its high yield and fewer side reactions.
Analyse Chemischer Reaktionen
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzofuran ring can undergo substitution reactions, where different substituents replace the existing groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofuran derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Wirkmechanismus
The mechanism of action of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can be compared with other benzofuran derivatives. Similar compounds include:
2-Benzofurancarboximidamide: Lacks the ethyl and hydroxy groups, which may affect its biological activity.
3-Methyl-N-hydroxy-2-benzofurancarboximidamide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84748-01-6 |
---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-8-5-3-4-6-9(8)15-10(7)11(12)13-14/h3-6,14H,2H2,1H3,(H2,12,13) |
InChI-Schlüssel |
QZCFVHVWQOHXHZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(OC2=CC=CC=C21)/C(=N\O)/N |
Kanonische SMILES |
CCC1=C(OC2=CC=CC=C21)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.